2,7-bis(4-fluorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves designing and creating a new set of small molecules. Researchers have focused on the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds, as well as thioglycoside derivatives. These were synthesized as novel CDK2 targeting compounds .
Molecular Structure Analysis
The molecular structure of 2,7-bis(4-fluorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide consists of a fused pyrazolo-triazolo-pyrimidine core. The presence of fluorine atoms on the phenyl rings contributes to its biological activity. The detailed molecular structure can be visualized using software tools .
Chemical Reactions Analysis
The compound’s chemical reactions involve interactions with other molecules, enzymes, or cellular components. Notably, it inhibits CDK2/cyclin A2 enzymatic activity. Additionally, it displays dual activity against cancer cell lines and CDK2, leading to cell cycle alterations and apoptosis induction .
Physical and Chemical Properties Analysis
- Spectral Data : IR (KBr): 3,200, 3,150, 3,100 (NH2, 2NH), 1,689 (C=O); 1H NMR (DMSO-d6): δ = 2.0 (br.s, 2H, HNS), 6.13 (br., 1H, NH), 7.24–8.19 (m, 9H, Ar–H), 10.56 (br., 1H, NH); 13C NMR (DMSO-d6): δ = 111.0, 114.68, 119.88, 120.18, 123.91, 124.26, 128.35, 130.55, 134.94, 135.41, 145.20, 147.70, 158.71, 159.69, 164.35 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
This compound is part of a broader class of triazolopyrimidine derivatives that have been synthesized and evaluated for their biological activities. For example, a study focused on the synthesis of a novel series of triazolopyrimidine derivatives, which were characterized by various spectroscopic techniques and assessed for their antibacterial and antifungal activities (Chauhan & Ram, 2019). This research indicates the compound's relevance in the development of new antimicrobial agents.
Antimycobacterial Agents
Another study designed and synthesized fluorinated triazolopyrimidine derivatives as analogues to fluoroquinolones, screening them against the Mycobacterium tuberculosis H37Rv strain. One such compound demonstrated significant inhibitory activity, highlighting the potential of these derivatives, including the one , in treating tuberculosis (Abdel-Rahman, El-Koussi, & Hassan, 2009).
Supramolecular Chemistry
In the field of supramolecular chemistry, novel pyrimidine derivatives, including triazolopyrimidine structures, have been synthesized and investigated for their ability to form hydrogen-bonded supramolecular assemblies. These compounds, by virtue of their structural features, could be used in the development of new materials with unique properties (Fonari et al., 2004).
Antitumor and Antimicrobial Activities
Research has also been conducted on the synthesis of enaminones and their derivatives, including triazolopyrimidine-based compounds, for their antitumor and antimicrobial activities. This highlights the compound's potential in the development of new therapeutic agents with dual functionalities (Riyadh, 2011).
Antibacterial Agents
Additionally, the synthesis of bis-triazolopyrimidine derivatives has been explored for their potential as antibacterial agents, further emphasizing the role of such compounds in medicinal chemistry (Prakash et al., 2007).
Wirkmechanismus
Target of Action
The compound, 2,7-bis(4-fluorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, controlling cell growth, differentiation, and metabolism .
Mode of Action
The compound acts as an inhibitor of CDK2 . It binds to the active site of the enzyme, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the normal cell cycle progression, particularly the transition from the G1 phase to the S phase, thereby exerting its cytotoxic effects .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle pathway. Under normal conditions, CDK2 forms a complex with cyclin A2, which is essential for DNA replication during the S phase of the cell cycle . By inhibiting CDK2, the compound disrupts this process, leading to cell cycle arrest and potentially inducing apoptosis .
Pharmacokinetics
Its potent cytotoxic activities against various cancer cell lines suggest that it may have favorable bioavailability .
Result of Action
The compound exhibits superior cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116, with IC50 values in the nanomolar range . This suggests that the compound effectively induces cell death in these cancer cells, likely through the mechanism of action described above .
Eigenschaften
IUPAC Name |
2,7-bis(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N5O/c1-10-15(17(22)27)16(11-2-6-13(20)7-3-11)26-19(23-10)24-18(25-26)12-4-8-14(21)9-5-12/h2-9,16H,1H3,(H2,22,27)(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOSLKKWFNXVDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=C(C=C3)F)N1)C4=CC=C(C=C4)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.